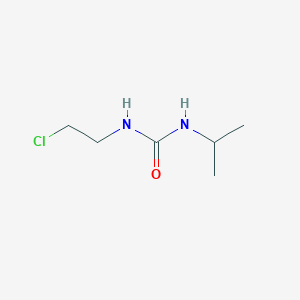

![molecular formula C11H19N5O2 B2430649 叔丁基-N-(5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]嘧啶-3-基甲基)氨基甲酸酯 CAS No. 2460755-41-1](/img/structure/B2430649.png)

叔丁基-N-(5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]嘧啶-3-基甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

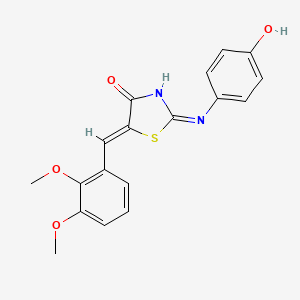

The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . These compounds are considered “privileged motifs” in medicinal chemistry due to their potential as therapeutic agents or precursors .

Synthesis Analysis

The synthesis of these compounds involves the use of commercially available non-expensive reagents . A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of 1,2,4-triazole and piperazine elements . The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Chemical Reactions Analysis

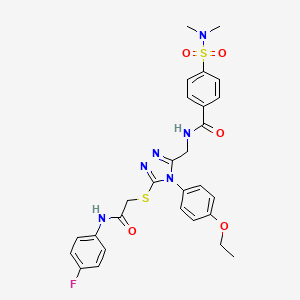

The chemical reactions involved in the synthesis of these compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .科学研究应用

Antibacterial Activity

This compound has shown promising results in the field of antibacterial research . A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques . These compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Medicinal Chemistry

The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . This library is a valuable resource for medicinal chemistry, providing quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Drug Development

The compound is part of a class of molecules referred to as “privileged structures” in drug development . These structures are often used as platforms for further derivatization in order to discover novel receptor agonists and antagonists . The compound’s structure makes it a promising candidate for the development of new drugs .

Research and Innovation

The compound is part of the EU’s research and innovation legal landscape . It provides insights for policymakers, researchers, and research organisations . The compound’s unique structure and properties make it a valuable tool for scientific research .

Chemical Synthesis

The compound can be synthesized from commercially available nonexpensive reagents . This makes it a cost-effective option for researchers and industries that require large quantities of the compound for their work .

Biochemical Mechanisms

The compound’s unique structure allows it to interact with various biochemical mechanisms . This makes it a valuable tool for researchers studying these mechanisms .

作用机制

Target of Action

The compound belongs to the class of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines , which have been identified as potent ligands for numerous receptors . .

Mode of Action

Compounds in the same class have been shown to interact with their targets, leading to various biochemical changes .

未来方向

属性

IUPAC Name |

tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)13-7-9-15-14-8-6-12-4-5-16(8)9/h12H,4-7H2,1-3H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZVMUIITVLRGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN=C2N1CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Imidazo[1,5-a]pyridin-3-ylpropanoic acid](/img/structure/B2430567.png)

![4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride](/img/structure/B2430569.png)

![Cyclopropyl-[4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]piperazin-1-yl]methanone](/img/structure/B2430570.png)

methanamine](/img/structure/B2430573.png)

![3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2430575.png)

![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2430577.png)

![5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2430583.png)